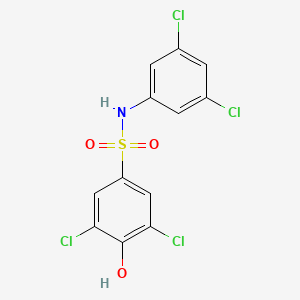![molecular formula C11H22O5S2 B15168799 Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2) CAS No. 874113-76-5](/img/structure/B15168799.png)
Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2) is an organic compound with a unique structure that combines a carbonate group with a sulfanyl-ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol typically involves the reaction of prop-2-en-1-yl sulfanyl ethanol with carbonic acid derivatives. One common method is the esterification reaction, where prop-2-en-1-yl sulfanyl ethanol is reacted with carbonic acid chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired ester along with the release of hydrogen chloride gas as a byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbonate moiety can be reduced to form alcohols.
Substitution: The hydroxyl group in the ethanol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted ethanol derivatives.
Applications De Recherche Scientifique
Carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used as a solvent, catalyst, or reaction intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The carbonate moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbonic acid, hexyl prop-1-en-2-yl ester: Similar structure but with a hexyl group instead of a prop-2-en-1-yl group.
Carbonic acid, eicosyl prop-1-en-2-yl ester: Similar structure but with a longer eicosyl chain.
Uniqueness
Carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol is unique due to the presence of both a sulfanyl group and a carbonate moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
874113-76-5 |
|---|---|
Formule moléculaire |
C11H22O5S2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
carbonic acid;2-prop-2-enylsulfanylethanol |
InChI |
InChI=1S/2C5H10OS.CH2O3/c2*1-2-4-7-5-3-6;2-1(3)4/h2*2,6H,1,3-5H2;(H2,2,3,4) |
Clé InChI |
IIRXNVXGDGDGHB-UHFFFAOYSA-N |
SMILES canonique |
C=CCSCCO.C=CCSCCO.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)
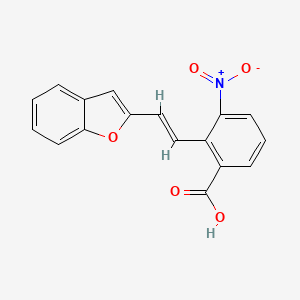
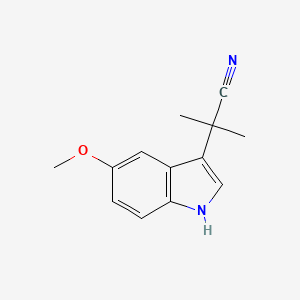
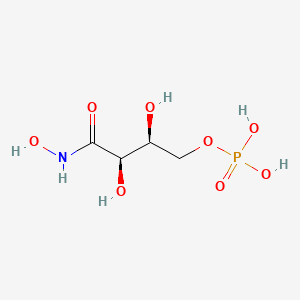

![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]](/img/structure/B15168751.png)

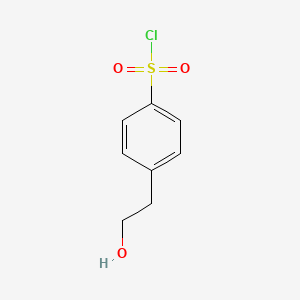


![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)
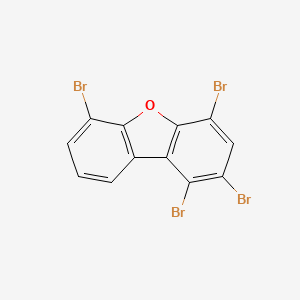
![1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine](/img/structure/B15168803.png)
